N-methoxy-N,3-dimethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

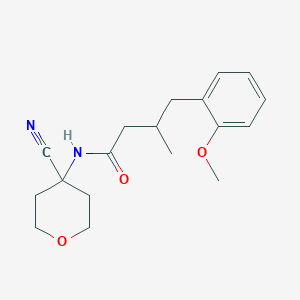

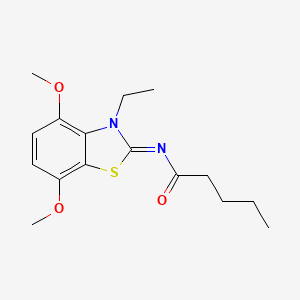

N-methoxy-N,3-dimethylbutanamide is a chemical compound with the CAS number 147356-77-2 . It has a molecular weight of 145.2 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular formula of this compound is C7H15NO2 . The InChI code for this compound is 1S/C7H15NO2/c1-6(2)5-7(9)8(3)10-4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Photolabile Polymers

A novel cationic polymer, synthesized from N,N-dimethyl-N-[3-(methacroylamino) propyl]-N-[2-[(2-nitrophenyl)methoxy]-2-oxo-ethyl]ammonium chloride, was developed by free-radical polymerization. This polymer has a photolabile o-nitrobenzyl carboxymethyl pendant moiety that transforms to a zwitterionic form upon irradiation at 365 nm. Its applications include condensing and releasing double-strand DNA and switching antibacterial activity to a non-toxic character, as demonstrated with Escherichia coli (Sobolčiak et al., 2013).

Environmental Remediation

A study utilized a lignocellulosic substrate (LS) from local agroindustry as an effective adsorbent for removing various pesticides, including N-(1,1-dimethyl)-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine and others, from wastewaters. This biomaterial demonstrated efficiency in removing pesticides and offers a cheap method for cleaning up polluted waters (Boudesocque et al., 2008).

Cancer Research

A zinc phthalocyanine with substituted benzenesulfonamide groups, containing Schiff base, was synthesized and characterized for its photophysical and photochemical properties. Its high singlet oxygen quantum yield and good fluorescence properties make it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Pharmacological Studies

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), while not directly the same compound, provides insights into similar structures' potential uses. In a study, this compound was associated with unintended improvements in depression and anxiety when used in a naturalistic group setting. This suggests potential psychotherapeutic effects of similar compounds (Davis et al., 2019).

Safety and Hazards

N-methoxy-N,3-dimethylbutanamide is classified as a hazardous substance. The hazard statements include H302, which indicates that it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

N-methoxy-N,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(2)5-7(9)8(3)10-4/h6H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMRJHNLKBFKFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N(C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2864856.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2864857.png)

![1-[(4-Methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2864860.png)

![1-allyl-2-amino-N-(sec-butyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2864862.png)

![4-[(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2864869.png)

![4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid](/img/structure/B2864873.png)